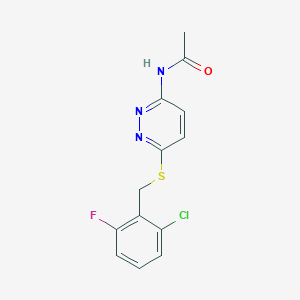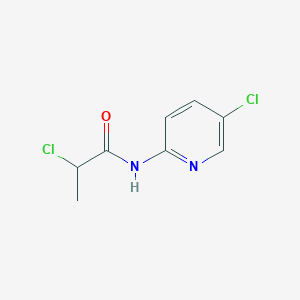
2-chloro-N-(5-chloropyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-chloropyridin-2-yl)propanamide is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(5-chloropyridin-2-yl)propanamide consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
2-chloro-N-(5-chloropyridin-2-yl)propanamide is a solid at room temperature. It has a melting point of 88°C and a predicted boiling point of 386.0°C at 760 mmHg. The predicted density is 1.4 g/cm3, and the predicted refractive index is n20D 1.59 .科学的研究の応用
Molecular Docking and Quantum Chemical Analysis
- A comprehensive quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide was performed, focusing on structural parameters, non-bonding interactions, vibrational analysis, electronic properties, and molecular docking with the COVID-19 protein 6LU7. This study suggests potential medicinal use for COVID-19 (Pandey et al., 2020).
Antimicrobial and Cytotoxic Activities
- Research on 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives indicates notable antibacterial and anticandidal effects against various species. Some derivatives displayed significant cytotoxicity against human leukemia cells, indicating potential for medical applications (Dawbaa et al., 2021).
Antibacterial and Antifungal Properties
- New N-(naphthalen-1-yl)propanamide derivatives were synthesized and studied for their antimicrobial activities. The compounds demonstrated notable antibacterial and antifungal activities, highlighting their potential in treating microbial infections (Evren et al., 2020).
Antioxidant and Anti-inflammatory Activities
- A new class of derivatives was synthesized and tested for antioxidant and anti-inflammatory activities. Specifically, 2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide displayed significant antioxidant activity, surpassing standard Ascorbic acid, and also showed promising anti-inflammatory activity (Sravya et al., 2019).
Alzheimer’s Disease Drug Candidates
- A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease, showing potential as enzyme inhibitors (Rehman et al., 2018).
Optoelectronic Applications
- 2-Methyl-N-octadecyl-2-(1-((trifluoromethyl)sulfonyl)-1,4-dihydropyridin-4-yl) propanamide was synthesized and characterized for its potential in optoelectronic applications. This research suggests its utility as an electron acceptor species in semiconductor active layers of optoelectronic devices (Sánchez-Vergara et al., 2020).
Structural and Docking Studies
- The structural, electrical, chemical, and biological activities of 2,2-dimethyl-N-(2-pyridinyl)propanamide were reported, including molecular docking studies that revealed its role in binding proteins to exhibit Glutathione thiolesterase inhibition (Aayisha et al., 2019).
Tyrosinase and Melanin Inhibitors
- N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides were synthesized and evaluated as tyrosinase and melanin inhibitors. They demonstrated significant inhibitory potential against mushroom tyrosinase and reduced pigments in zebrafish, indicating potential for depigmentation drug development (Raza et al., 2019).
作用機序
Target of Action
The primary targets of 2-chloro-N-(5-chloropyridin-2-yl)propanamide are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways. The downstream effects of these pathway alterations would depend on the specific proteins and processes involved.
Result of Action
As a biochemical used in proteomics research , it may have effects at the molecular level that could translate to changes at the cellular level.
特性
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-7-3-2-6(10)4-11-7/h2-5H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAAXGGFJZFRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731012-08-1 |
Source


|
| Record name | 2-chloro-N-(5-chloropyridin-2-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((4-chlorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2595446.png)
![1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol](/img/structure/B2595448.png)
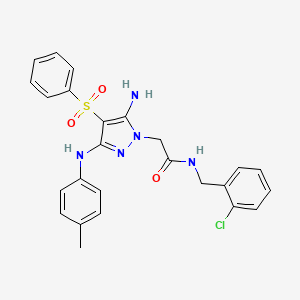
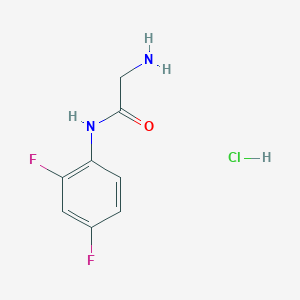
![3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile](/img/structure/B2595456.png)
![2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol](/img/structure/B2595457.png)
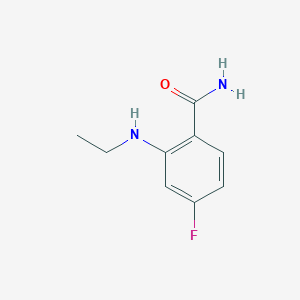
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2595459.png)
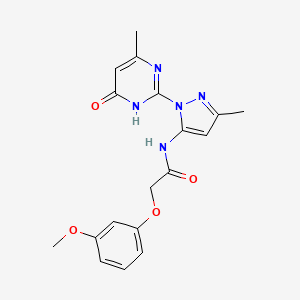
![[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride](/img/structure/B2595462.png)
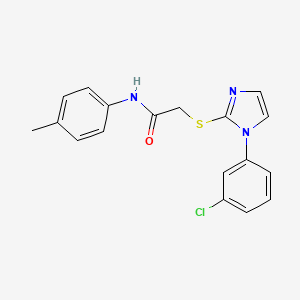
![N-1,3-benzodioxol-5-yl-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2595466.png)
